![molecular formula C21H25N3O6S3 B2910818 Methyl 6-acetyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 922701-55-1](/img/structure/B2910818.png)
Methyl 6-acetyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
“Methyl 6-acetyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . It also contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
Thiophene and its substituted derivatives are very important in medicinal chemistry. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple functional groups including a thiophene ring and a piperidine ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Future Directions
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
methyl 6-acetyl-2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S3/c1-13(25)23-8-7-15-16(12-23)32-20(18(15)21(27)30-2)22-19(26)14-5-9-24(10-6-14)33(28,29)17-4-3-11-31-17/h3-4,11,14H,5-10,12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHCVZCMWKTSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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